molecular formula C20H30N4O7 B12426244 N3-PEG5-aldehyde

N3-PEG5-aldehyde

Cat. No.: B12426244
M. Wt: 438.5 g/mol
InChI Key: VEASZCUTKBUAIG-UHFFFAOYSA-N
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Description

N3-PEG5-aldehyde is a cleavable polyethylene glycol (PEG) linker containing five PEG units. It is specifically designed for the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

N3-PEG5-aldehyde is synthesized through a series of chemical reactions involving the introduction of an azide group and an aldehyde group linked through a linear PEG chain. The synthesis typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chain.

    Azide Introduction: The azide group is introduced through a nucleophilic substitution reaction.

    Aldehyde Introduction: The aldehyde group is introduced through an oxidation reaction.

The reaction conditions for these steps vary, but they generally involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistent quality and scalability. The production process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions

N3-PEG5-aldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N3-PEG5-aldehyde has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other biomolecules.

    Medicine: Integral in the synthesis of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: Utilized in the development of advanced materials and nanotechnology .

Mechanism of Action

N3-PEG5-aldehyde exerts its effects through its azide and aldehyde functional groups. The azide group participates in click chemistry reactions, forming stable triazole rings with alkyne groups. The aldehyde group can form Schiff bases with amines, facilitating bioconjugation. These reactions enable the compound to act as a versatile linker in various chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N3-PEG5-aldehyde is unique due to its specific combination of five PEG units, an azide group, and an aldehyde group. This combination provides optimal solubility, reactivity, and stability for use in various applications, particularly in the synthesis of ADCs .

Properties

Molecular Formula

C20H30N4O7

Molecular Weight

438.5 g/mol

IUPAC Name

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide

InChI

InChI=1S/C20H30N4O7/c21-24-23-6-8-28-10-12-30-14-16-31-15-13-29-11-9-27-7-5-22-20(26)19-3-1-18(17-25)2-4-19/h1-4,17H,5-16H2,(H,22,26)

InChI Key

VEASZCUTKBUAIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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